molecular formula C12H13NO B13313505 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile

Cat. No.: B13313505
M. Wt: 187.24 g/mol
InChI Key: NXHXFOOFIIBPKO-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C12H13NO It features a cyclopentane ring attached to a phenyl group with a hydroxyl substituent at the meta position and a nitrile group at the cyclopentane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Hydroxylation: The hydroxyl group is introduced at the meta position of the phenyl ring through electrophilic aromatic substitution reactions.

    Nitrile Group Addition: The nitrile group is added to the cyclopentane ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-hydroxyphenyl)cyclopentylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyanomethyl)cyclopentanecarbonitrile
  • 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid
  • 1-(3-Hydroxyphenyl)cyclopentane-1-methanol

Uniqueness

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(3-hydroxyphenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H13NO/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8,14H,1-2,6-7H2

InChI Key

NXHXFOOFIIBPKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)O

Origin of Product

United States

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